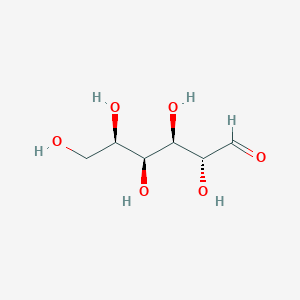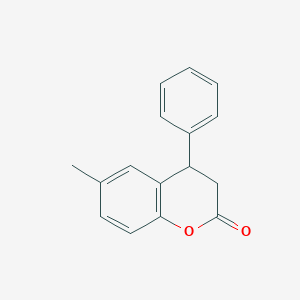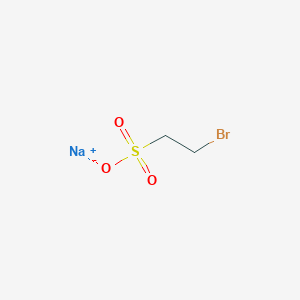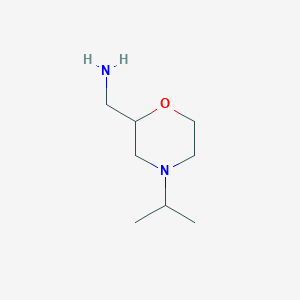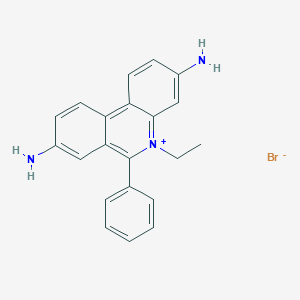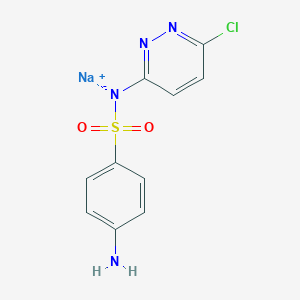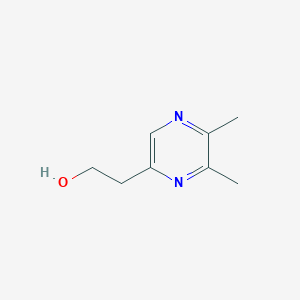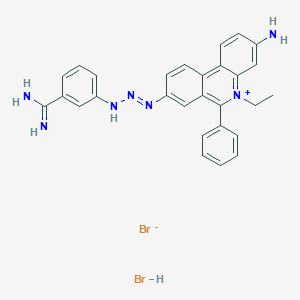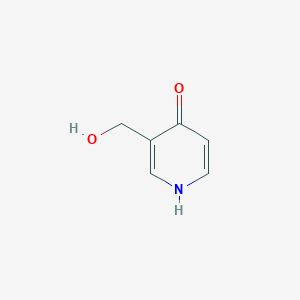![molecular formula C10H19NO B119092 [(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol CAS No. 143817-88-3](/img/structure/B119092.png)
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, 2S,6S-PM.
Mécanisme D'action
The mechanism of action of 2S,6S-PM is not fully understood. However, it has been found to have a high affinity for certain receptors in the brain, including the nicotinic acetylcholine receptor and the dopamine receptor. This suggests that this compound may have potential as a therapeutic agent for the treatment of various neurological disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that 2S,6S-PM has various biochemical and physiological effects. This compound has been found to have neuroprotective effects, which may be useful for the treatment of neurological disorders. Additionally, 2S,6S-PM has been found to have antioxidant properties, which may be useful for the treatment of various diseases, including cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2S,6S-PM in lab experiments include its high purity, stability, and ease of synthesis. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on 2S,6S-PM. One direction is to further investigate the mechanism of action of this compound, which may provide insight into its potential therapeutic applications. Another direction is to explore the use of 2S,6S-PM in the development of new materials, including polymers and nanomaterials. Additionally, research on the synthesis of 2S,6S-PM may lead to the development of more efficient and cost-effective methods for producing this compound.
Méthodes De Synthèse
The synthesis of 2S,6S-PM can be achieved through various methods, including the use of chiral auxiliary and asymmetric hydrogenation. The most commonly used method involves the use of chiral auxiliary, which involves the use of a molecule that can be easily removed after the reaction is complete. This method has been found to be efficient and effective in producing high yields of 2S,6S-PM.
Applications De Recherche Scientifique
2S,6S-PM has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In drug discovery, 2S,6S-PM has been found to be a useful tool for the development of new drugs and drug delivery systems. In material science, this compound has been found to have potential applications in the development of new materials, including polymers and nanomaterials.
Propriétés
Numéro CAS |
143817-88-3 |
|---|---|
Nom du produit |
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol |
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H19NO/c1-8(2)10-6-4-5-9(7-12)11(10)3/h4,6,8-10,12H,5,7H2,1-3H3/t9-,10+/m0/s1 |
Clé InChI |
PZBMJKUOMAYBGT-VHSXEESVSA-N |
SMILES isomérique |
CC(C)[C@H]1C=CC[C@H](N1C)CO |
SMILES |
CC(C)C1C=CCC(N1C)CO |
SMILES canonique |
CC(C)C1C=CCC(N1C)CO |
Synonymes |
2-Pyridinemethanol,1,2,3,6-tetrahydro-1-methyl-6-(1-methylethyl)-,(2S-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



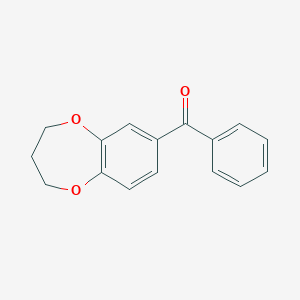
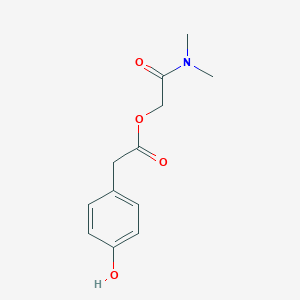
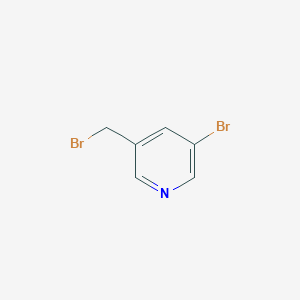
![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)
